5-Carboxyfluorescein diacetate, acetoxymethyl ester, commonly referred to as Cfda-AM, is a synthetic fluorescent probe widely used in biological research. This compound is characterized by its ability to permeate cell membranes due to its hydrophobic nature. Once inside the cell, it undergoes hydrolysis by intracellular esterases, converting it into 5-carboxyfluorescein, which is highly fluorescent and hydrophilic. The chemical formula for Cfda-AM is C28H20O11, with a molecular weight of approximately 520.4 g/mol .
Cfda-AM exploits the presence of functional esterases within live cells. These enzymes are essential for various cellular processes. The ability of live cells to cleave the ester linkages in Cfda-AM indicates their metabolic activity and intact cellular machinery []. Conversely, dead or damaged cells lack functional esterases and cannot convert Cfda-AM to the fluorescent form, allowing for their distinction through fluorescence microscopy or flow cytometry [].
Cfda-AM is generally considered a safe compound for research purposes when handled according to proper protocols []. However, some safety considerations include:
Cfda-AM is cell-permeant, meaning it can easily pass through cell membranes. Once inside living cells, intracellular esterases cleave the molecule, removing the acetoxymethyl ester group. This conversion results in a fluorescent molecule called 5-carboxyfluorescein (CF). Since CF cannot readily pass through intact cell membranes, only living cells with active esterase activity will accumulate the fluorescent signal, allowing researchers to visually distinguish and quantify viable cells using fluorescence microscopy or flow cytometry []. This application is particularly valuable in:
Cfda-AM's ability to only penetrate cells with intact membranes makes it useful for assessing membrane integrity. If the cell membrane is compromised, the molecule cannot enter the cell, and no fluorescence will be observed. This application is used in:
The primary chemical reaction involving Cfda-AM is its hydrolysis into 5-carboxyfluorescein. This reaction can be summarized as follows:
This reaction is facilitated by nonspecific esterases present in the cytoplasm of cells, leading to the release of a strongly fluorescent compound that can be utilized for various imaging and detection applications .
Cfda-AM exhibits significant biological activity due to its ability to serve as a non-selective substrate for esterases. Upon hydrolysis, the resultant 5-carboxyfluorescein can be used to:
The synthesis of Cfda-AM involves several steps:
This synthetic route allows for high yields of the compound, which can be stored and used in various experimental setups .
Cfda-AM has diverse applications in biological and biochemical research:
Interaction studies involving Cfda-AM focus on its behavior within cellular environments. These studies often assess:
Such studies are crucial for optimizing the use of Cfda-AM in various experimental contexts .
Several compounds share similarities with Cfda-AM, primarily in their structure and applications as fluorescent probes. Below are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
5-Carboxyfluorescein diacetate | Ester functional groups | Hydrolyzed product of Cfda-AM; used for similar assays |
6-Carboxyfluorescein diacetate | Ester functional groups | Different position of carboxyl group; useful for pH measurements |
5-(and-6)-Carboxy-2',7'-dichlorofluorescein | Similar fluorophore structure | Lower pKa; suitable for acidic environment detection |
Calcein AM | Ester functional groups | Stronger fluorescence; used for viability assays |
Cfda-AM stands out due to its specific hydrolysis pathway and resultant product's strong fluorescence properties, making it particularly valuable for live-cell imaging applications .